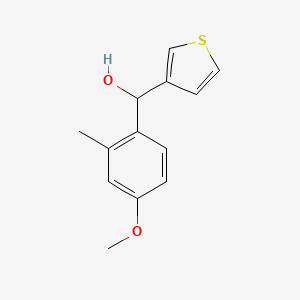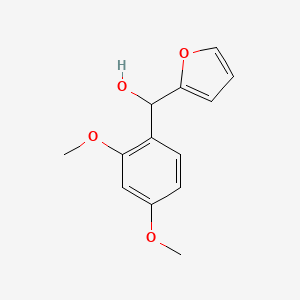
(5-Methylfuran-2-yl)(thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylfuran-2-yl)(thiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-2-yl)(thiophen-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylfuran and thiophene-2-carbaldehyde.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is prepared and reacted with thiophene-2-carbaldehyde to form a secondary alcohol intermediate.
Coupling Reaction: The intermediate is then coupled with 5-methylfuran under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of (5-Methylfuran-2-yl)(thiophen-2-yl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl chains.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its heterocyclic structure.
Biology and Medicine:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Corrosion Inhibitors: The thiophene ring contributes to its effectiveness as a corrosion inhibitor.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, primarily due to the electron-rich nature of the furan and thiophene rings. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry. The exact mechanisms depend on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
(5-Methylfuran-2-yl)methanol: Lacks the thiophene ring, making it less versatile in certain applications.
(Thiophen-2-yl)methanol: Lacks the furan ring, which may reduce its effectiveness in some biological applications.
Uniqueness: (5-Methylfuran-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality enhances its utility in various fields, from synthetic chemistry to materials science and pharmaceuticals.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial domains.
Propiedades
IUPAC Name |
(5-methylfuran-2-yl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9/h2-6,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPMIRYGLVOPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














